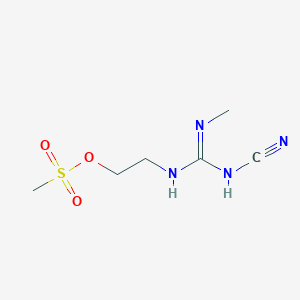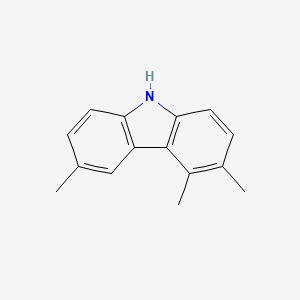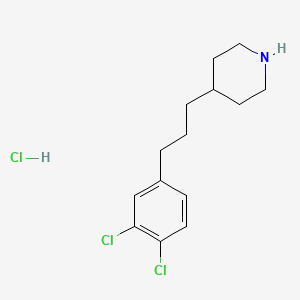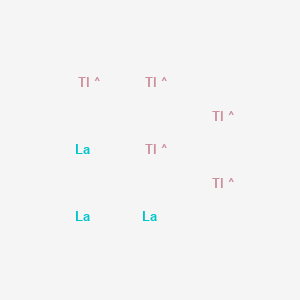
lambda~1~-Thallanyl--lanthanum (5/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lambda~1~-Thallanyl–lanthanum (5/3): is a chemical compound that involves the elements thallium and lanthanum. Lanthanum belongs to the lanthanide series, which consists of elements in the f-block of period six in the periodic table . These elements are known for their unique properties, such as adopting mainly the +3 oxidation state and forming crystalline compounds .
Analyse Chemischer Reaktionen
Lambda~1~-Thallanyl–lanthanum (5/3) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, lanthanum reacts with oxygen to form lanthanum (III) oxide, La₂O₃, and with nitrogen to form lanthanum (III) nitride, LaN, at elevated temperatures . It also reacts with halogens to form lanthanum halides, such as LaF₃, LaCl₃, LaBr₃, and LaI₃ . Common reagents used in these reactions include oxygen, nitrogen, and halogens, and the major products formed are lanthanum oxides, nitrides, and halides .
Wissenschaftliche Forschungsanwendungen
Lambda~1~-Thallanyl–lanthanum (5/3) has various scientific research applications. In chemistry, it can be used as a precursor for the synthesis of other lanthanum-based compounds. In biology and medicine, lanthanum compounds are studied for their potential use in medical imaging and as therapeutic agents . In industry, lanthanum compounds are used in the production of catalysts, phosphors, and other advanced materials .
Wirkmechanismus
The mechanism of action of lambda1-Thallanyl–lanthanum (5/3) involves its interaction with molecular targets and pathways. For example, lanthanum carbonate, a related compound, acts as a phosphate binder by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal tract unabsorbed . This mechanism reduces the absorption of dietary phosphate and is used to manage hyperphosphatemia in patients with end-stage renal disease .
Vergleich Mit ähnlichen Verbindungen
Lambda~1~-Thallanyl–lanthanum (5/3) can be compared with other similar compounds, such as lanthanum carbonate and other lanthanum halides. These compounds share similar properties, such as the ability to form stable complexes and undergo various chemical reactions . lambda1-Thallanyl–lanthanum (5/3) may have unique properties due to the presence of thallium, which can influence its reactivity and applications .
Conclusion
Lambda~1~-Thallanyl–lanthanum (5/3) is a compound with diverse applications in scientific research, chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for various studies and applications.
Eigenschaften
CAS-Nummer |
80103-73-7 |
|---|---|
Molekularformel |
La3Tl5 |
Molekulargewicht |
1438.63 g/mol |
InChI |
InChI=1S/3La.5Tl |
InChI-Schlüssel |
UERQIJOFFFATKG-UHFFFAOYSA-N |
Kanonische SMILES |
[La].[La].[La].[Tl].[Tl].[Tl].[Tl].[Tl] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


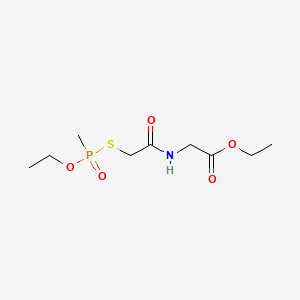
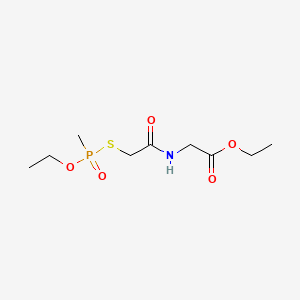
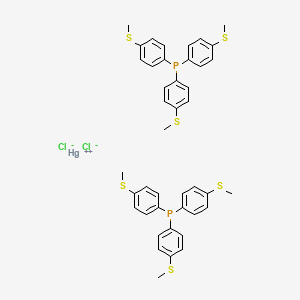


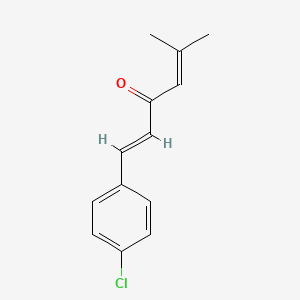
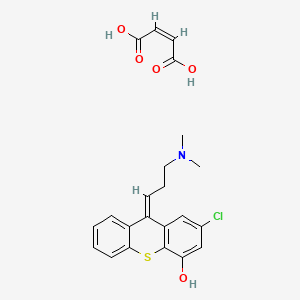

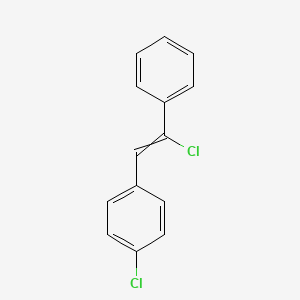
![3,3'-[Sulfonyldi(4,1-phenylene)]bis[2-(4-chlorophenyl)-1,3-thiazolidin-4-one]](/img/structure/B14436130.png)
